tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate: is an organic compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl and allyl groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:
Alkylation: Introduction of the allyl group through alkylation reactions.
Protection: Use of tert-butyl groups to protect the amine functionality during synthesis.
Coupling Reactions: Formation of the final product through coupling reactions involving piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the allyl group to epoxides or other oxidized products.
Reduction: Reduction of the piperidine ring or other functional groups.
Substitution: Substitution reactions involving the amine or allyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the piperidine ring can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the development of new synthetic methodologies and complex molecule construction.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-aminopiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Comparison:
- tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate is unique due to the presence of the allyl group, which can undergo specific reactions not possible with other similar compounds.
- tert-Butyl 4-aminopiperidine-1-carboxylate lacks the allyl group, making it less versatile in certain synthetic applications.
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate and 1-Boc-4-AP are primarily used as intermediates in the synthesis of fentanyl and related derivatives, highlighting their importance in medicinal chemistry .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H24N2O2 |
---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl 4-amino-2-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-5-6-11-9-10(14)7-8-15(11)12(16)17-13(2,3)4/h5,10-11H,1,6-9,14H2,2-4H3 |
InChI-Schlüssel |
DWRRZLMFXJBCHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.